![molecular formula C25H29N5O3S B2643080 N-cyclopentyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251597-56-4](/img/structure/B2643080.png)
N-cyclopentyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can vary depending on the substituents attached to the ring. For example, the presence of electron-withdrawing and donating substituents can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their structure. For example, some 1,3,4-oxadiazoles have shown favorable oxygen balance and positive heat of formations .Scientific Research Applications
Anticancer Activity
Compounds similar to “N-[(4-methoxyphenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide” have shown promising anticancer activity against various human cancer cell lines . For example, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were found to induce apoptosis in MCF-7 breast cancer cells .
Antimicrobial Activity
Piperazine derived ligands and their metal complexes, which are structurally similar to the first compound, have shown applications in antimicrobial activity .
Antioxidant Activity
Piperazine derived ligands and their metal complexes have also shown applications in antioxidant activity .
Antihistaminic Activity
Piperazine derived ligands and their metal complexes have shown antihistaminic activity .
5. Catalyst in Ring Opening Polymerization (ROP) Piperazine derived ligands and their metal complexes have been used as catalysts in ring opening polymerization (ROP) .
Antiviral Activity
Compounds containing 1,3,4-oxadiazole cores, similar to “N-cyclopentyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide”, have shown a broad biological activity spectrum including antiviral properties .
Anti-inflammatory Activity
1,3,4-Oxadiazole derivatives have shown anti-inflammatory activity .
Anti-diabetic Activity
1,3,4-Oxadiazole derivatives have also shown anti-diabetic properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-32-21-7-3-19(4-8-21)16-26-24(31)17-34-25-15-23(27-18-28-25)30-13-11-29(12-14-30)20-5-9-22(33-2)10-6-20/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUBPRSRHJPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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